molecular formula C12H11F2N3O2 B2853814 1-(3,4-difluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1096911-85-1

1-(3,4-difluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2853814
CAS No.: 1096911-85-1
M. Wt: 267.236
InChI Key: CZYIINQQAIZJGD-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a triazole ring and difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method starts with the reaction of 3,4-difluorophenylhydrazine with isopropyl-1,2,3-triazole-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the triazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(3,4-Difluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory diseases.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,4-difluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the isopropyl group.

  • 1-(3,4-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure with a methyl group instead of isopropyl.

  • 1-(3,4-Difluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure with an ethyl group instead of isopropyl.

Uniqueness: 1-(3,4-Difluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical properties and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-5-propan-2-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O2/c1-6(2)11-10(12(18)19)15-16-17(11)7-3-4-8(13)9(14)5-7/h3-6H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYIINQQAIZJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC(=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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